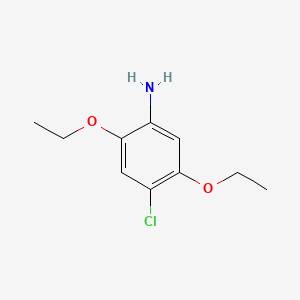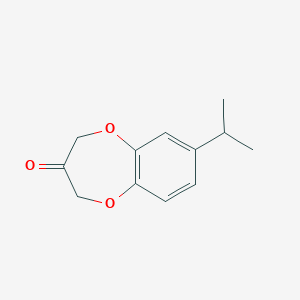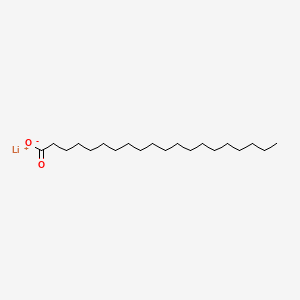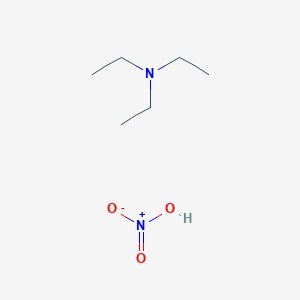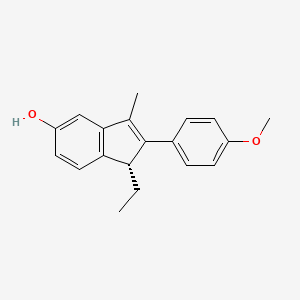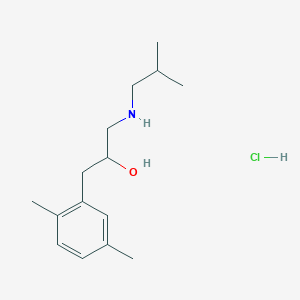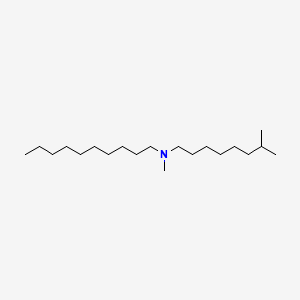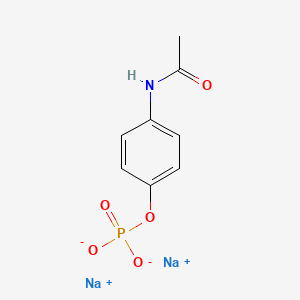
Ethylbis(2-ethylhexyl)methylammonium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethylbis(2-ethylhexyl)methylammonium bromide is a quaternary ammonium compound with the molecular formula C19H42BrN and a molecular weight of 364.44748 . This compound is known for its surfactant properties and is used in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethylbis(2-ethylhexyl)methylammonium bromide typically involves the reaction of ethylbis(2-ethylhexyl)methylamine with hydrobromic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium salt .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents. The process includes steps such as purification and crystallization to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Ethylbis(2-ethylhexyl)methylammonium bromide can undergo various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other anions in the presence of suitable reagents.
Oxidation and Reduction Reactions: The compound can participate in redox reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include silver nitrate and sodium hydroxide.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide and sodium borohydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield different quaternary ammonium salts .
Scientific Research Applications
Ethylbis(2-ethylhexyl)methylammonium bromide has a wide range of applications in scientific research, including:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the preparation of biological samples for electron microscopy.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized as a surfactant in various industrial processes.
Mechanism of Action
The mechanism of action of ethylbis(2-ethylhexyl)methylammonium bromide involves its interaction with cell membranes and proteins. The compound can disrupt lipid bilayers, leading to increased permeability and potential cell lysis. It can also interact with proteins, affecting their structure and function .
Comparison with Similar Compounds
Similar Compounds
Tetrabutylammonium Bromide: Another quaternary ammonium compound with similar surfactant properties.
Cetyltrimethylammonium Bromide: Known for its use in biological and industrial applications.
Uniqueness
Ethylbis(2-ethylhexyl)methylammonium bromide is unique due to its specific alkyl chain structure, which imparts distinct physicochemical properties. This makes it particularly effective in certain applications where other quaternary ammonium compounds may not perform as well .
Properties
CAS No. |
94277-41-5 |
|---|---|
Molecular Formula |
C19H42BrN |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
ethyl-bis(2-ethylhexyl)-methylazanium;bromide |
InChI |
InChI=1S/C19H42N.BrH/c1-7-12-14-18(9-3)16-20(6,11-5)17-19(10-4)15-13-8-2;/h18-19H,7-17H2,1-6H3;1H/q+1;/p-1 |
InChI Key |
XEMCPIMRPJPXEK-UHFFFAOYSA-M |
Canonical SMILES |
CCCCC(CC)C[N+](C)(CC)CC(CC)CCCC.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3,9-Trimethoxy-5-methylbenzo[c]phenanthridin-5-ium;chloride](/img/structure/B12648943.png)

